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2-(Difluoromethoxy)-4-fluoro-1-iodobenzene
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Overview
Description
2-(Difluoromethoxy)-4-fluoro-1-iodobenzene is an organofluorine compound characterized by the presence of difluoromethoxy, fluoro, and iodo substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-fluoro-1-iodobenzene, reacts with a difluoromethylating agent under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)-4-fluoro-1-iodobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to yield hydroxy derivatives.
Cross-Coupling Reactions: The iodo group can be involved in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydroxy derivatives or dehalogenated products.
Cross-Coupling: Formation of biaryl compounds or other coupled products.
Scientific Research Applications
2-(Difluoromethoxy)-4-fluoro-1-iodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its role in the synthesis of pharmaceuticals with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-fluoro-1-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic profile .
Comparison with Similar Compounds
2-(Difluoromethoxy)aniline: Shares the difluoromethoxy group but differs in the presence of an amino group instead of iodine.
2-(Difluoromethoxy)ethyl acrylate: Contains a difluoromethoxy group attached to an acrylate moiety, used in polymer chemistry.
Trifluoromethyl ethers: Similar in having fluorinated ether groups but differ in the number and position of fluorine atoms.
Uniqueness: 2-(Difluoromethoxy)-4-fluoro-1-iodobenzene is unique due to the combination of difluoromethoxy, fluoro, and iodo substituents on the benzene ring, which imparts distinct reactivity and properties compared to other fluorinated compounds .
Biological Activity
2-(Difluoromethoxy)-4-fluoro-1-iodobenzene is an organofluorine compound notable for its unique structural features, which include a difluoromethoxy group, a fluoro substituent, and an iodo atom on a benzene ring. This compound has garnered interest in various fields, particularly in drug discovery and development due to its potential biological activities.
- Molecular Formula : C9H7F3I
- Molecular Weight : 288.01 g/mol
- Structural Features :
- Difluoromethoxy group enhances lipophilicity.
- Fluoro and iodo substituents contribute to unique reactivity patterns.
Biological Activity
The biological activity of this compound has been primarily explored in medicinal chemistry. Its interactions with various biological targets are crucial for understanding its potential therapeutic applications.
The compound's lipophilicity and metabolic stability, attributed to the difluoromethoxy group, allow it to interact favorably with specific molecular targets. This interaction may modulate enzyme activity or receptor binding, which is essential for its efficacy as a therapeutic agent.
Binding Affinity Studies
Recent studies have focused on the binding affinity of this compound to various enzymes and receptors. The difluoromethoxy group significantly influences these binding interactions compared to other functional groups, enhancing the compound's potential as a drug candidate.
Comparison with Similar Compounds
The following table summarizes some structurally similar compounds and their unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-(Trifluoromethoxy)-2-fluoro-4-iodobenzene | Trifluoromethoxy instead of difluoromethoxy | Different reactivity due to trifluoro group |
1-(Difluoromethoxy)-2-chloro-4-iodobenzene | Chloro group instead of fluoro | Variations in chemical behavior due to chlorine |
4-Fluoro-1-iodo-2-methoxybenzene | Methoxy instead of difluoromethoxy | Different electronic properties affecting reactivity |
1,2-Difluoro-4-methylbenzene | Methyl group instead of difluoromethoxy | Changes in steric hindrance and electronic effects |
Pharmacokinetic Studies
Pharmacokinetic studies have shown that the presence of halogen substituents can significantly affect the absorption, distribution, metabolism, and excretion (ADME) properties of compounds. For instance, compounds with difluoromethoxy groups generally exhibit higher permeability compared to their trifluorinated counterparts .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits promising activity against certain cancer cell lines. The compound's ability to inhibit glycolysis has been highlighted as a potential mechanism for its anti-cancer effects .
Properties
Molecular Formula |
C7H4F3IO |
---|---|
Molecular Weight |
288.01 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4-fluoro-1-iodobenzene |
InChI |
InChI=1S/C7H4F3IO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H |
InChI Key |
VNHCHDLDGBLSDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)F)I |
Origin of Product |
United States |
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